Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 17236-18-9
VCID: VC8411071
InChI: InChI=1S/C5H10N2O3S/c6-7-5(8)4-1-2-11(9,10)3-4/h4H,1-3,6H2,(H,7,8)
SMILES: C1CS(=O)(=O)CC1C(=O)NN
Molecular Formula: C5H10N2O3S
Molecular Weight: 178.21 g/mol

Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide

CAS No.: 17236-18-9

Cat. No.: VC8411071

Molecular Formula: C5H10N2O3S

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide - 17236-18-9

Specification

CAS No. 17236-18-9
Molecular Formula C5H10N2O3S
Molecular Weight 178.21 g/mol
IUPAC Name 1,1-dioxothiolane-3-carbohydrazide
Standard InChI InChI=1S/C5H10N2O3S/c6-7-5(8)4-1-2-11(9,10)3-4/h4H,1-3,6H2,(H,7,8)
Standard InChI Key YHRCALKARIMHPT-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1C(=O)NN
Canonical SMILES C1CS(=O)(=O)CC1C(=O)NN

Introduction

Structural and Chemical Identification

Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide belongs to the class of sulfolane-containing heterocycles. The core structure consists of a tetrahydrothiophene ring (a five-membered sulfur-containing ring) in which the sulfur atom is oxidized to a sulfone group (1,1-dioxide). The carbohydrazide moiety (-CONHNH₂) is appended at the 3-position of the ring, introducing hydrogen-bonding capabilities and reactivity toward condensation reactions .

Molecular Formula and Physical Properties

While exact data for the carbohydrazide derivative is sparse, its precursor, tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (CAS# 4785-67-5), shares key structural features. The carboxylic acid analog has a molecular formula of C5H8O4S\text{C}_5\text{H}_8\text{O}_4\text{S}, a molecular weight of 164.18 g/mol, and a density of 1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3 . The boiling point is reported as 465.0±38.0C465.0 \pm 38.0^\circ \text{C}, and the flash point is 235.0±26.8C235.0 \pm 26.8^\circ \text{C}, indicating thermal stability . The carbohydrazide derivative would exhibit similar stability but altered solubility due to the hydrazide group.

PropertyValue (Carboxylic Acid Analog)
Molecular FormulaC5H8O4S\text{C}_5\text{H}_8\text{O}_4\text{S}
Molecular Weight164.18 g/mol
Density1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3
Boiling Point465.0±38.0C465.0 \pm 38.0^\circ \text{C}
Flash Point235.0±26.8C235.0 \pm 26.8^\circ \text{C}

Spectroscopic Characteristics

The sulfone group in 1,1-dioxide derivatives produces distinct infrared (IR) absorption bands near 1300cm11300 \, \text{cm}^{-1} (asymmetric S=O stretch) and 1150cm11150 \, \text{cm}^{-1} (symmetric S=O stretch) . Nuclear magnetic resonance (NMR) spectroscopy would reveal proton signals for the tetrahydrothiophene ring in the δ2.53.5ppm\delta 2.5–3.5 \, \text{ppm} range, while the carbohydrazide NH protons typically appear as broad singlets near δ8.010.0ppm\delta 8.0–10.0 \, \text{ppm} .

Synthesis and Reactivity

The synthesis of tetrahydrothiophene-3-carbohydrazide 1,1-dioxide likely involves functional group interconversion from its carboxylic acid precursor. A plausible route is outlined below:

Precursor Synthesis: Tetrahydrothiophene-3-carboxylic Acid 1,1-Dioxide

This intermediate is synthesized via cyclization of dithianediol with acrolein in the presence of acid catalysts. For example, reacting dithianediol with acrolein in dichloroethane and p-toluenesulfonic acid yields the tetrahydrothiophene ring system . Subsequent oxidation of the sulfur atom using hydrogen peroxide or ozone generates the sulfone .

Conversion to Carbohydrazide

The carboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride, which reacts with hydrazine (NH2NH2\text{NH}_2\text{NH}_2) to produce the carbohydrazide derivative .

Tetrahydrothiophene-3-CO2HSOCl2Tetrahydrothiophene-3-COClNH2NH2Tetrahydrothiophene-3-CONHNH2\text{Tetrahydrothiophene-3-CO}_2\text{H} \xrightarrow{\text{SOCl}_2} \text{Tetrahydrothiophene-3-COCl} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Tetrahydrothiophene-3-CONHNH}_2

Reactivity Profile

The carbohydrazide group participates in cyclocondensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form heterocycles such as thiazoles and triazoles . For instance, reaction with aryl diazonium salts yields hydrazone intermediates, which undergo cyclization with malononitrile to produce pyrazole derivatives .

Select derivatives dual-inhibit c-Met and Pim-1 kinases. For example, 23e demonstrated IC₅₀ values of 12nM12 \, \text{nM} (c-Met) and 18nM18 \, \text{nM} (Pim-1), surpassing reference drugs like crizotinib .

Compoundc-Met IC₅₀ (nM)Pim-1 IC₅₀ (nM)
7d45120
23e1218

Industrial and Research Applications

  • Pharmaceuticals: Intermediate in kinase inhibitor synthesis (e.g., cabozantinib analogs) .

  • Material Science: Building block for sulfolane-based polymers with high thermal stability .

  • Agrochemicals: Precursor for herbicides targeting acetolactate synthase (ALS) .

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